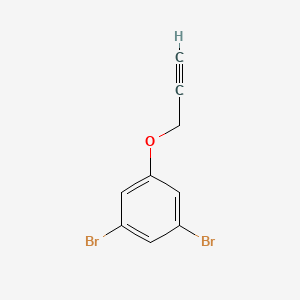

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene

Description

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene is a brominated aromatic compound featuring a propargyloxy (-O-CH₂-C≡CH) substituent at the 5-position of a 1,3-dibromobenzene backbone. This structure combines the electron-withdrawing effects of bromine atoms with the π-bond-rich propargyl group, making it a versatile intermediate in organic synthesis. The propargyl group’s reactivity enables participation in click chemistry and transition-metal-catalyzed transformations, distinguishing it from simpler alkoxy-substituted analogs.

Properties

IUPAC Name |

1,3-dibromo-5-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTASBWCMCPRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266064 | |

| Record name | Benzene, 1,3-dibromo-5-(2-propyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-40-9 | |

| Record name | Benzene, 1,3-dibromo-5-(2-propyn-1-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dibromo-5-(2-propyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene typically involves the bromination of 5-(prop-2-yn-1-yloxy)benzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction conditions include maintaining a specific temperature and using a suitable solvent to ensure the desired product is obtained . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form different products.

Reduction Reactions: The compound can be reduced to form derivatives with different properties.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

Intermediate in Organic Synthesis

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene serves as a crucial intermediate for synthesizing more complex organic molecules. Its dual bromination facilitates nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The presence of the prop-2-yn-1-yloxy group allows for further functionalization through alkyne chemistry, enabling the creation of diverse derivatives.

Common Reactions

The compound can participate in several reaction types:

- Nucleophilic Substitution : The bromine atoms can be substituted by various nucleophiles.

- Alkyne Reactions : The alkyne functionality allows for cycloaddition and other transformations.

Material Science

Polymer Chemistry

In material science, this compound can be utilized to create advanced materials with specific properties. Its structure enables the formation of cross-linked polymers through radical polymerization or click chemistry techniques.

Applications in Material Development

- Conductive Polymers : The compound can be integrated into conductive polymer networks, enhancing electrical properties.

- Coatings and Adhesives : Its reactivity makes it suitable for developing specialized coatings and adhesives that require specific adhesion properties.

Medicinal Chemistry

Potential Therapeutic Applications

The unique structural features of this compound suggest potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their biological activities, including antimicrobial and anticancer properties.

Case Studies

Several studies have explored related compounds:

- Anticancer Activity : Research indicates that dibrominated compounds can exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Similar structures have shown efficacy against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the prop-2-yn-1-yloxy group play a crucial role in its reactivity and interactions. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity Differences: The propargyloxy group in the target compound enhances reactivity in cycloadditions (e.g., 1,3-dipolar reactions) compared to methoxy or benzyloxy analogs (). For example, 1-iodo-4-(prop-2-yn-1-yloxy)benzene undergoes regioselective cycloaddition to form isoxazoles, driven by frontier orbital interactions (). By contrast, bulkier groups (e.g., benzyloxy in ) may hinder catalytic activity.

Synthetic Accessibility: The target compound is synthesized via Pd-catalyzed coupling of propargyl bromide with bromophenol derivatives (). This method contrasts with the SnCl₂-mediated reduction routes used for diamine analogs (), which require careful pH control to stabilize intermediates.

Stability and Safety: Propargyloxy-substituted compounds may exhibit higher thermal instability compared to methoxy or isopropyloxy analogs due to alkyne reactivity. Hazard profiles vary: 1,3-Dibromo-5-(methoxymethoxy)benzene () and 5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene () both carry warnings for skin/eye irritation (H315, H319), but the former also includes respiratory hazards (H335).

Applications :

- The target compound’s propargyl group enables its use in "click chemistry" for bioconjugation, unlike the methoxymethoxy or methyl-substituted derivatives ().

- 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene () is a precursor to bioactive molecules, whereas the target compound’s applications focus on synthetic intermediates.

Biological Activity

1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene is a compound that belongs to the class of alkynyl-substituted phenols. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The presence of bromine and alkynyl groups in its structure contributes to its reactivity and biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Alkynyl Groups : The alkynyl moieties are highly reactive and can participate in various chemical reactions, including click chemistry, which facilitates the formation of complex molecules.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as urease, with significant percentage inhibition observed in related derivatives .

- Antimicrobial Activity : The compound exhibits notable activity against various bacterial strains, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Antimicrobial Activity

Research indicates that derivatives of this compound display significant antimicrobial properties. For instance:

- Inhibition against Bacteria : Studies have reported that certain derivatives exhibit high inhibition rates against Bacillus subtilis and Escherichia coli, with percentage inhibitions reaching up to 55.67% at concentrations of 100 µg/mL .

| Compound | Target Bacteria | % Inhibition at 100 µg/mL |

|---|---|---|

| 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Bacillus subtilis | 55.67% |

| This compound | Escherichia coli | TBD |

Antitumor Activity

The compound has also been investigated for its antitumor properties:

- Cell Proliferation Inhibition : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

Other Biological Effects

Research has indicated additional biological activities:

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

- Central Nervous System Activity : There are indications of neuroprotective effects, although further studies are required to elucidate this activity fully .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Evaluation : A study demonstrated that derivatives with various substitutions on the phenyl ring exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antibacterial potency .

- Urease Inhibition Study : A derivative was found to inhibit urease with a percentage inhibition of 82% at a concentration of 100 µg/mL. This suggests potential applications in treating urease-related disorders such as kidney stones.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, it is hypothesized that:

- The compound is likely absorbed and distributed within biological systems due to its lipophilic nature.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene to achieve high yield and purity?

- Methodological Answer: Synthesis optimization requires precise control of bromination conditions (e.g., stoichiometric ratios of brominating agents) and sequential functionalization. For the prop-2-yn-1-yloxy group, propargyl bromide is typically reacted with a phenolic intermediate under inert atmospheres (N₂/Ar) at 60–80°C. Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Monitoring reaction progress with TLC and GC-MS ensures intermediate stability. Yield improvements (>85%) are achievable by optimizing reaction time (8–12 hours) and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. How should this compound be stored to prevent decomposition, and what analytical methods confirm its stability?

- Methodological Answer: Store the compound in airtight, light-resistant containers under dry conditions at 2–8°C. Stability is assessed via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products. NMR (¹H/¹³C) and FTIR spectroscopy monitor functional group integrity, with deviations in C-Br (590 cm⁻¹) or alkyne C≡C (2100–2260 cm⁻¹) signals indicating decomposition .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

- Methodological Answer:

- X-ray crystallography : Resolve bond lengths (e.g., C-Br: ~1.94 Å) and angles (Br-C-Br: ~108.7°) using SHELXL for refinement and Olex2 for visualization. Hydrogen atoms are positioned geometrically with isotropic displacement parameters .

- Spectroscopy : ¹H NMR (δ 2.5–3.0 ppm for alkyne protons; δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR (δ 75–85 ppm for C≡C). FTIR confirms alkyne (C≡C stretch) and ether (C-O-C) groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction intermediates involving this compound?

- Methodological Answer: Discrepancies in intermediate structures (e.g., regioisomers during cross-coupling) are resolved via single-crystal X-ray diffraction. For example, comparing experimental bond lengths/angles (e.g., Br-C vs. C-O distances) with density functional theory (DFT)-optimized models identifies deviations. SHELX-refined data (R-factor < 0.05) validate stereoelectronic effects, such as the electron-withdrawing influence of bromine on the benzene ring .

Q. What experimental strategies are effective in elucidating the reaction mechanisms of click chemistry involving the prop-2-yn-1-yloxy group?

- Methodological Answer:

- Kinetic studies : Use in situ NMR to track alkyne consumption during copper-catalyzed azide-alkyne cycloaddition (CuAAC). LC-MS monitors triazole formation (m/z corresponding to [M+H]⁺).

- Isotopic labeling : Introduce ¹³C-labeled propargyl groups to trace reaction pathways. Competitive experiments with alternative alkynes quantify regioselectivity .

Q. How can the compound’s electronic properties guide its application in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer: The electron-deficient benzene ring (due to bromine substituents) enhances oxidative addition with Pd(0) catalysts. Optimize conditions by screening ligands (e.g., PPh₃ vs. XPhos) and bases (K₂CO₃ vs. CsF) in THF/H₂O. GC-MS and MALDI-TOF analyze coupling products (e.g., biaryl derivatives). Hammett plots correlate substituent effects with reaction rates .

Q. What methodologies are employed to assess the bioactivity of this compound derivatives in in vitro studies?

- Methodological Answer:

- Cytotoxicity assays : MTT assays on cancer cell lines (e.g., MCF-7) quantify IC₅₀ values. Compare derivatives with/without the prop-2-yn-1-yloxy group to identify pharmacophores.

- Enzyme inhibition : Fluorescence-based assays (e.g., urease inhibition) track activity changes upon derivatization. Molecular docking (AutoDock Vina) predicts binding modes to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.